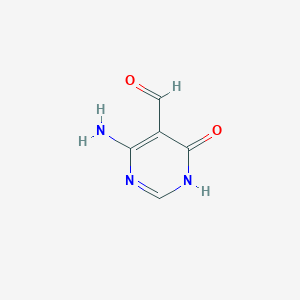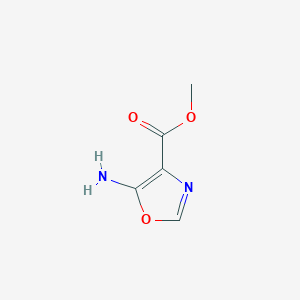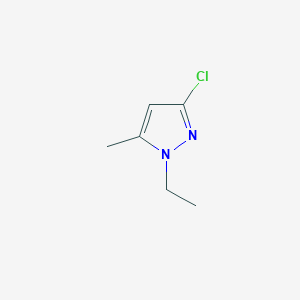![molecular formula C7H5N3O B11922677 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps including cyclization and oxidation to yield the desired product . Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide to form corresponding carboxylic acids.
Common reagents used in these reactions include manganese dioxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, some derivatives of this compound act as inhibitors of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The inhibition of these kinases can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde can be compared with other pyrazolopyridine derivatives such as:
- 1H-Pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[1,5-a]pyridine
These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents. The unique arrangement of atoms in this compound contributes to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-2-8-7-6(5)3-9-10-7/h1-4H,(H,8,9,10) |
InChI Key |
KOACOVHFOKQGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


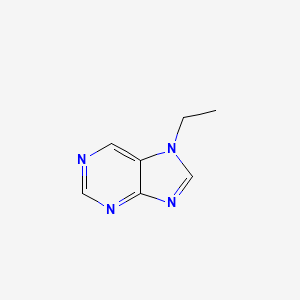




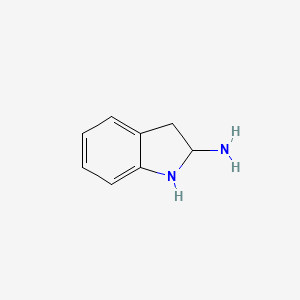
![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)
